molecular formula C8H12N4O5 B12296905 N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide CAS No. 74141-75-6

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide

Cat. No.: B12296905
CAS No.: 74141-75-6
M. Wt: 244.20 g/mol
InChI Key: ITIMVGQIEWDPHB-UHFFFAOYSA-N
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Description

N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is a synthetic organic compound that features both a nitroimidazole and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the reaction of 2-nitroimidazole with a suitable dihydroxypropylamine derivative. The reaction conditions may include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures (e.g., 50-80°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:

    Batch or continuous flow reactors: To handle large volumes of reactants.

    Purification steps: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential antimicrobial and anticancer properties.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application. For example:

    Antimicrobial action: The nitroimidazole moiety can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.

    Anticancer action: The compound may interact with cellular targets to induce apoptosis or inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole with antimicrobial properties.

    Tinidazole: Another nitroimidazole used as an antimicrobial agent.

    Secnidazole: Similar to metronidazole but with a longer half-life.

Uniqueness

N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to the presence of the dihydroxypropyl group, which may confer different solubility, reactivity, and biological activity compared to other nitroimidazole compounds.

Properties

CAS No.

74141-75-6

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15)

InChI Key

ITIMVGQIEWDPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O

Origin of Product

United States

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